molecular formula C19H21N3O3 B2985053 5-cyclopropyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)isoxazole-3-carboxamide CAS No. 1396761-44-6

5-cyclopropyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)isoxazole-3-carboxamide

Cat. No. B2985053
CAS RN: 1396761-44-6
M. Wt: 339.395
InChI Key: XHXDRSYQVKSBRY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, an isoxazole ring, a phenyl ring, and a pyrrolidine ring . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Pyrrolidine, a five-membered ring with one nitrogen atom, is also a common structure in medicinal chemistry .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The isoxazole ring is a planar, aromatic system .


Chemical Reactions Analysis

Isoxazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions . Pyrrolidines can be functionalized at various positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents and their positions. For example, the presence of the polar isoxazole and pyrrolidine rings could increase solubility in polar solvents .

Future Directions

Future research could focus on synthesizing the compound and studying its biological activity. Given the presence of isoxazole and pyrrolidine rings, which are common in many biologically active compounds, it could have potential applications in medicinal chemistry .

properties

IUPAC Name

5-cyclopropyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-18(22-9-1-2-10-22)11-13-3-7-15(8-4-13)20-19(24)16-12-17(25-21-16)14-5-6-14/h3-4,7-8,12,14H,1-2,5-6,9-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXDRSYQVKSBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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